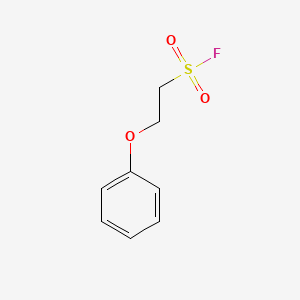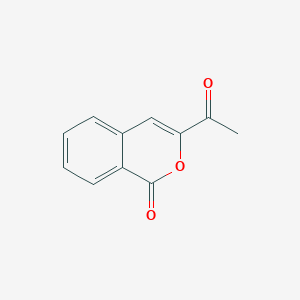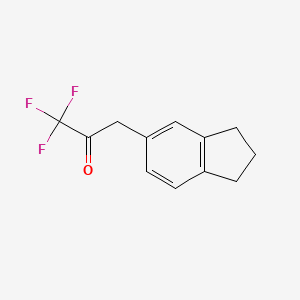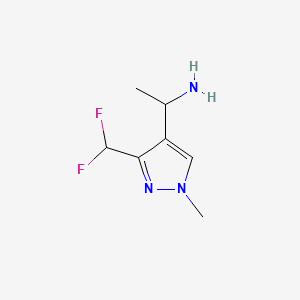amine](/img/structure/B13525734.png)
[2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine: is a chemical compound that features a difluorophenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with the triazole intermediate.
Introduction of the Methylamine Group: This can be done through reductive amination or other suitable amination techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale and desired purity, either batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, potentially leading to hydrogenated products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidized Derivatives: Such as nitroso or nitro compounds.
Reduced Derivatives: Such as hydrogenated triazoles.
Substituted Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Incorporated into the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, binding to active sites and inhibiting their function.
Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine
- 2-(2,4-dibromophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms in the difluorophenyl group imparts unique electronic properties, potentially enhancing the compound’s reactivity and stability.
- Triazole Ring : The triazole ring provides a versatile scaffold for further functionalization, making the compound highly adaptable for various applications.
Properties
Molecular Formula |
C11H12F2N4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C11H12F2N4/c1-14-10(11-15-6-16-17-11)4-7-2-3-8(12)5-9(7)13/h2-3,5-6,10,14H,4H2,1H3,(H,15,16,17) |
InChI Key |
XTYYCZHXMHNGKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)

![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)

![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)







